![molecular formula C5H11NO2S B1307419 3-(Methylsulfonyl)pyrrolidine CAS No. 433980-62-2](/img/structure/B1307419.png)
3-(Methylsulfonyl)pyrrolidine
Overview
Description
3-(Methylsulfonyl)pyrrolidine: is a heterocyclic organic compound belonging to the pyrrolidine family. It is characterized by a five-membered ring structure with a methylsulfonyl group attached to the third carbon atom. This compound has a molecular formula of C5H11NO2S and a molecular weight of 149.21 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Methylsulfonyl)pyrrolidine is extensively studied for its potential as a pharmacological agent. Research indicates its role in:
- Anti-inflammatory Effects : Preliminary studies have shown that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
- Analgesic Properties : It may also exhibit pain-relieving effects, which are currently under investigation.
- Anticonvulsant and Antidepressant Activities : Some derivatives have shown efficacy in treating seizures and depression, indicating a broad therapeutic potential.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for:
- Development of Novel Therapeutics : Researchers utilize it to create new drug candidates targeting neurological disorders and other diseases .
- Synthesis of Derivatives : Various derivatives have been synthesized from this compound, some exhibiting enhanced potency against specific cancer cell lines.
Biochemical Research
In biochemical studies, this compound is employed to explore:
- Enzyme Interactions : It aids in understanding metabolic pathways and enzyme functions, providing insights into biological processes .
- Mechanistic Studies : Investigations into its binding mechanisms with receptors have revealed significant differences between its enantiomers, influencing drug design strategies.
Material Science
The compound's unique properties make it valuable in material science applications:
- Polymer Development : It contributes to the creation of specialized polymers used in coatings and nanotechnology .
- Cosmetic Formulations : Due to its safety profile and effectiveness, it is being explored in cosmetic products for skin care applications .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent:
- Improving Analytical Techniques : Its inclusion in various analytical methods enhances the accuracy and reliability of chemical analyses .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(S)-3-(Methylsulfonyl)pyrrolidine | Enantiomer with opposite configuration | Potentially different biological activity |
3-(Sulfonyl)pyrrolidine | Lacks methyl substitution | May exhibit different reactivity |
2-(Methylsulfonyl)propan-1-amine | Aliphatic amine structure | Different functional group leading to varied applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated a dose-dependent reduction in inflammation markers when treated with this compound, indicating its potential therapeutic role in inflammatory conditions.
- Synthesis of Derivatives : Researchers synthesized various derivatives from this compound and assessed their biological activities. Some derivatives exhibited enhanced potency against certain cancer cell lines compared to the parent compound, suggesting avenues for further drug development.
- Chirality Impact Assessment : Investigations indicated that the (R) form was significantly more effective than its (S) counterpart in binding affinity studies against specific receptors, highlighting the importance of chirality in drug design.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the sulfonyl group.
N-Methylpyrrolidine: Similar structure but with a methyl group attached to the nitrogen atom.
3-(Methylthio)pyrrolidine: Contains a methylthio group instead of a methylsulfonyl group
Uniqueness: 3-(Methylsulfonyl)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives, making it valuable in various applications .
Biological Activity
3-(Methylsulfonyl)pyrrolidine, particularly in its hydrochloride form, is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring with a methylsulfonyl substituent, has led to investigations into its biological activity, including potential therapeutic applications.
- Chemical Formula : C₅H₁₃ClN₃O₂S
- Molecular Weight : Approximately 185.67 g/mol
- Structure : The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, modulating the activity of receptors or enzymes. The exact pathways are context-dependent, but preliminary studies suggest potential anti-inflammatory and analgesic effects, indicating its role in pain management and inflammation reduction.
Anti-Inflammatory and Analgesic Effects
Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation.
Interaction Studies
Interaction studies have revealed that this compound binds to various biological targets. For instance, it has shown affinity for certain receptors involved in pain signaling pathways, which may explain its analgesic properties. Further research is needed to elucidate these interactions fully and their implications for drug design .
Study on Antiproliferative Properties
A recent study investigated the antiproliferative effects of this compound on human cancer cell lines. The compound was tested against various cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that it possesses moderate antiproliferative activity, with IC50 values suggesting effectiveness comparable to established chemotherapeutic agents .
Cell Line | IC50 Value (µM) | Comparative Agent | IC50 Value (µM) |
---|---|---|---|
MCF7 | 4.375 | 5-Fluorouracil | 3.597 |
HCT116 | 5.014 | Sunitinib | 3.15 |
Pharmacokinetic Studies
Pharmacokinetic studies conducted in animal models have demonstrated that this compound is well absorbed and exhibits favorable distribution characteristics. These studies utilized formulations involving PEG-400/ethanol as solvents for administration . The results indicate potential for oral bioavailability, making it a candidate for further development as an oral therapeutic agent.
Properties
IUPAC Name |
3-methylsulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGFNRUBBVHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392320 | |
Record name | 3-(methylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433980-62-2 | |
Record name | 3-(Methylsulfonyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433980-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(methylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylsulphonyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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